molecular formula C13H10BrClN2O B2646344 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea CAS No. 379253-91-5

1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

Cat. No. B2646344
CAS RN: 379253-91-5
M. Wt: 325.59
InChI Key: DEGYMMIWUNLOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use in the field of cancer research. This compound belongs to the class of urea-based compounds and has been shown to possess potent anti-tumor properties.

Scientific Research Applications

Crystal Structure Analysis

  • "1-(2-Bromophenyl)-3-(4-chlorophenyl)urea" exhibits interesting crystallographic properties, with bromophenyl and chlorophenyl groups positioned in cis and trans across the C—N bonds, respectively. This arrangement forms dimers via intermolecular hydrogen bonds in the crystal structure (Yamin & Mardi, 2003).

Chemical Degradation Studies 2. Chemical degradation studies, particularly in soil environments, have found that compounds similar to "this compound" are degraded by microbial action, minimizing the accumulation of phytotoxic residues (Katz & Strusz, 1968).

Hydrogen Bonding Research 3. Research into hydrogen bonding interactions has shown that compounds like "this compound" can form stable complexes with various oxoanions, demonstrating the molecule's potential in supramolecular chemistry (Boiocchi et al., 2004).

Cancer Research 4. In the context of cancer research, symmetrical N,N'-diarylureas related to "this compound" have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, suggesting their potential as anti-cancer agents (Denoyelle et al., 2012).

Environmental Science 5. In environmental science, compounds similar to "this compound" are used as antibacterial additives in personal care products. Their presence in the environment, particularly aquatic environments, has been a subject of study, indicating the need for further exploration of their environmental fate and behavior (Halden & Paull, 2004).

Insecticide Research 6. Investigations into insecticides have revealed that derivatives of "this compound" interfere with cuticle deposition in insects, showcasing a novel mode of action and potential for safe use in mammals (Mulder & Gijswijt, 1973).

Supramolecular Chemistry 7. Studies in supramolecular chemistry indicate that the introduction of halogen atoms, like chlorine or bromine, in positions adjacent to the urea unit significantly enhances the molecule's intermolecular hydrogen bond donor character, suggesting applications in the design of advanced molecular structures (Giannicchi et al., 2014).

Pharmacological Activity 8. Research on pharmacological activity has demonstrated that compounds structurally similar to "this compound" exhibit anxiolytic and muscle relaxant properties, pointing to their potential use in treating disorders of the central nervous system (Rasmussen et al., 1978).

properties

IUPAC Name

1-(2-bromophenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGYMMIWUNLOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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